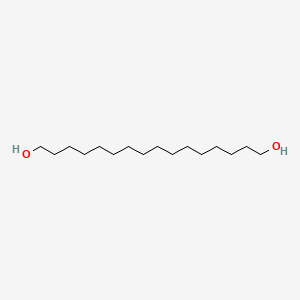![molecular formula C12H19NO5 B3421887 rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid CAS No. 2307780-28-3](/img/no-structure.png)
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid is 257.12632271 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid involves the protection of a hexahydrofuro[2,3-c]pyrrole intermediate with a tert-butoxycarbonyl group, followed by carboxylation of the protected intermediate.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "tert-butyl chloroformate", "triethylamine", "methyl iodide", "sodium hydroxide", "carbon dioxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "1. React 3,4-dihydro-2H-pyran with ethyl acetoacetate in the presence of ammonium acetate and sodium borohydride to obtain the hexahydrofuro[2,3-c]pyrrole intermediate.", "2. Protect the hydroxyl group of the hexahydrofuro[2,3-c]pyrrole intermediate with tert-butyl chloroformate and triethylamine to obtain the tert-butoxycarbonyl-protected intermediate.", "3. React the tert-butoxycarbonyl-protected intermediate with methyl iodide in the presence of sodium hydroxide to obtain the methyl ester intermediate.", "4. Hydrolyze the methyl ester intermediate with sodium hydroxide to obtain the carboxylic acid intermediate.", "5. Carboxylate the carboxylic acid intermediate with carbon dioxide in the presence of triethylamine to obtain rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid.", "6. Purify the product by recrystallization from a mixture of diethyl ether and methanol, followed by drying under vacuum." ] } | |
CAS RN |
2307780-28-3 |
Product Name |
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid |
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8-4-5-17-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1 |
InChI Key |
SYOPAOPASCMOFV-QPUJVOFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@]2(C1)C(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



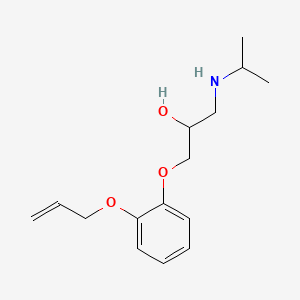
![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)


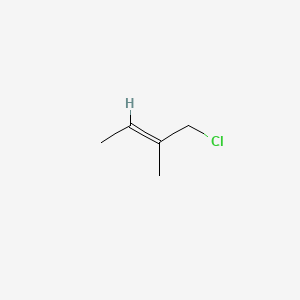
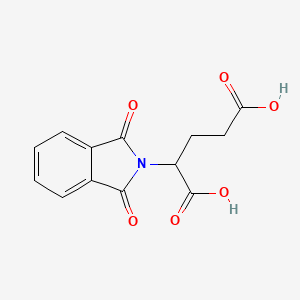

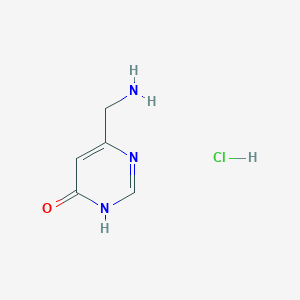
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
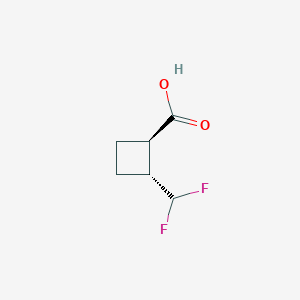
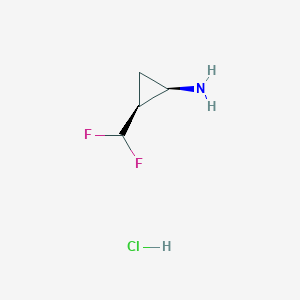
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)
